molecular formula C7H5Cl2NO B11811486 1-(4,5-Dichloropyridin-2-YL)ethanone

1-(4,5-Dichloropyridin-2-YL)ethanone

Cat. No.: B11811486
M. Wt: 190.02 g/mol
InChI Key: LLUQGYXBGAETDL-UHFFFAOYSA-N
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Description

1-(4,5-Dichloropyridin-2-YL)ethanone is an organic compound belonging to the class of pyridines It is characterized by the presence of two chlorine atoms attached to the pyridine ring and an ethanone group at the second position

Preparation Methods

The synthesis of 1-(4,5-Dichloropyridin-2-YL)ethanone typically involves the chlorination of pyridine derivatives followed by the introduction of the ethanone group. One common method involves the reaction of 4,5-dichloropyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

1-(4,5-Dichloropyridin-2-YL)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Scientific Research Applications

1-(4,5-Dichloropyridin-2-YL)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.

    Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4,5-Dichloropyridin-2-YL)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

The molecular pathways involved in its action are complex and may include the modulation of signal transduction pathways, induction of apoptosis, and inhibition of angiogenesis. Further research is needed to fully elucidate these mechanisms.

Comparison with Similar Compounds

1-(4,5-Dichloropyridin-2-YL)ethanone can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis, while its potential biological activities open up new avenues for drug discovery and development. Further research is needed to fully explore its applications and mechanisms of action.

Properties

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

1-(4,5-dichloropyridin-2-yl)ethanone

InChI

InChI=1S/C7H5Cl2NO/c1-4(11)7-2-5(8)6(9)3-10-7/h2-3H,1H3

InChI Key

LLUQGYXBGAETDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C(=C1)Cl)Cl

Origin of Product

United States

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